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Compound of Interest

Compound Name: AZ876

Cat. No.: B15604054 Get Quote

This technical guide provides an in-depth overview of the preclinical research on AZ876, a

selective and orally active dual agonist of Liver X Receptor alpha (LXRα) and beta (LXRβ).[1]

AZ876 has emerged as a promising therapeutic candidate for cardiovascular and metabolic

diseases due to its role in regulating lipid homeostasis, inflammation, and cholesterol

metabolism.[1][2] This document is intended for researchers, scientists, and drug development

professionals, offering a consolidated resource on the mechanism of action, quantitative

preclinical data, and key experimental protocols for AZ876.

Mechanism of Action
AZ876 exerts its effects by activating both LXRα and LXRβ isoforms.[2] Upon activation, LXRs

form a heterodimer with the Retinoid X Receptor (RXR).[1] This LXR/RXR complex then binds

to LXR response elements (LXREs) located in the promoter regions of target genes, thereby

initiating their transcription.[1][2] Key target genes are involved in reverse cholesterol transport

(e.g., ABCA1 and ABCG1), fatty acid synthesis, and the suppression of inflammatory gene

expression.[2][3] Through this mechanism, AZ876 promotes reverse cholesterol transport,

regulates lipid metabolism, and exerts anti-inflammatory effects.[3] At a molecular level, AZ876
has been shown to suppress the up-regulation of genes related to hypertrophy and fibrosis and

to inhibit prohypertrophic and profibrotic transforming growth factor β (TGFβ)-Smad2/3

signaling.[4]
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Caption: AZ876 signaling pathway.

Quantitative Data
In Vitro Potency
The binding affinity of AZ876 for human LXRα and LXRβ has been determined, demonstrating

its potent agonistic activity.

Parameter Species LXRα LXRβ Reference

Ki (μM) Human 0.007 0.011 [3]

In Vivo Efficacy in Murine Models
Effects on Plasma Lipids in APOE3Leiden Mice Studies in APOE3Leiden mice, a model for

human-like lipoprotein metabolism, have evaluated the effects of AZ876 on plasma lipid levels

following 20 weeks of treatment.
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Treatment
Group

Dose
Change in
Total
Cholesterol

Change in
Triglycerides

Reference

AZ876 (low

dose)

5

µmol·kg−1·day−1

-12% (not

significant)
No effect [5]

AZ876 (high

dose)

20

µmol·kg−1·day−1
-16% (P < 0.05)

+110% (P <

0.001)
[5]

GW3965 34 µmol·kg−1
-12% (not

significant)

+70% (P <

0.001)
[5]

Effects on Atherosclerosis in APOE3Leiden Mice The impact of AZ876 on the development of
atherosclerosis was also assessed in APOE3Leiden mice.

Treatment Group Dose
Undiseased Aortic
Segments

Reference

Control Vehicle 14 ± 21% [5]

AZ876 (low dose) 5 µmol·kg−1 No effect [5]

AZ876 (high dose) 20 µmol·kg−1·day−1
58 ± 23% (P < 0.001

vs control)
[5]

GW3965 34 µmol·kg−1
44 ± 28% (P < 0.01 vs

control)
[5]

Effects on Reverse Cholesterol Transport (RCT) In a macrophage RCT study, a high dose of

AZ876 demonstrated a significant increase in the movement of cholesterol from macrophages

to plasma and feces.[5]

Treatment
Group

Dose
Increase in
[3H]total lipids
in plasma

Increase in
[3H]total lipids
in feces

Reference

AZ876 20 µmol·kg−1 +75% (P < 0.01) +94% (P < 0.05) [5]
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Experimental Protocols
Isoproterenol-Induced Cardiac Damage Mouse Model
This model is used to induce diastolic dysfunction and subendocardial fibrosis, mimicking

aspects of heart failure.[6]

Objective: To evaluate the cardioprotective effects of AZ876 against catecholamine-mediated

cardiac damage.[6]

Methodology:

Animals: Male 129SV mice are used.[6]

Treatment: Mice are treated with AZ876 (20 µmol/kg per day) for 11 days.[6]

Induction of Cardiac Damage: From day 6, mice are injected with the nonselective β-agonist

isoproterenol for four consecutive days.[6]

Analysis:

Cardiac Function: Assessed by measuring global longitudinal strain and the E/e' ratio

(transmitral flow to mitral annular velocity).[6]

Histology: Subendocardial fibrosis is evaluated through histological examination.[6]

Lipid Composition: Cardiac lipid profiles are analyzed using liquid chromatography-high

resolution mass spectrometry to measure levels of polyunsaturated and saturated fatty

acids.[6]

Gene Expression: Expression of LXR target genes in left ventricular samples is analyzed.

[6]
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Caption: Isoproterenol-induced cardiac damage model workflow.

In Vitro Cardiomyocyte Gene Expression Analysis
This protocol is used to determine the direct effect of AZ876 on the expression of LXR target

genes in cardiac cells.

Objective: To confirm that AZ876 can induce the expression of LXR target genes in

cardiomyocytes.

Methodology:
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Cell Line: HL-1 cardiomyocytes are used.[3]

Treatment: Cells are treated with AZ876 (10 nM) for a time course of 6 to 48 hours.[3]

Analysis:

Gene Expression: The expression levels of LXR target genes, such as SCD2, ELOVL5,

and FADS2, are measured, likely using quantitative real-time PCR (qPCR).[3][6]

Atherosclerosis and Lipid Profile Analysis in
APOE*3Leiden Mice
This model is employed to assess the anti-atherosclerotic and lipid-modulating properties of

LXR agonists.

Objective: To determine the efficacy of AZ876 in preventing atherosclerosis progression and its

effects on plasma lipids.[5]

Methodology:

Animals: APOE*3Leiden mice are used, which are susceptible to atherosclerosis.[5]

Treatment: Mice are administered different doses of AZ876 (e.g., 5 and 20

µmol·kg−1·day−1) or a comparator LXR agonist like GW3965 for a period of 20 weeks.[5]

Analysis:

Plasma Lipids: Total plasma cholesterol and triglyceride levels are measured.[5]

Atherosclerosis Assessment: The extent of atherosclerotic lesion development in the aorta

is quantified.[5]

Gene Expression: Intestinal expression of genes like abca1 is analyzed to understand the

mechanism of HDL changes.[5]

Summary of Preclinical Findings
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Preclinical studies have established AZ876 as a potent LXR agonist with a distinct profile. In

models of cardiovascular disease, it has demonstrated the ability to mitigate pathological

features such as cardiac hypertrophy and fibrosis.[4][6] Specifically, in a mouse model of

isoproterenol-induced cardiac damage, AZ876 improved cardiac function and reduced fibrosis,

which was associated with a beneficial reprogramming of the cardiac lipid profile towards

higher levels of polyunsaturated fatty acids.[6]

In the context of atherosclerosis, a low dose of AZ876 was found to inhibit the progression of

atherosclerosis in APOE*3Leiden mice, primarily through an increase in reverse cholesterol

transport, without causing hypertriglyceridemia or liver steatosis, which are common side

effects of other LXR agonists.[2][5] However, at higher doses, AZ876 did induce a significant

increase in plasma triglycerides.[5] These findings highlight a therapeutic window for AZ876
and suggest its potential as a novel agent for the treatment of cardiovascular and metabolic

diseases.[1][2]
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To cite this document: BenchChem. [Preclinical Research Profile of AZ876: A Novel LXR
Agagonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604054#preclinical-research-studies-on-az876]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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